3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
Beschreibung
Chemical Name: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid CAS: 220497-67-6 Molecular Formula: C₂₁H₂₁NO₄ Molecular Weight: 351.4 g/mol Structure: Comprises a cyclopentane ring with a carboxylic acid group at position 1 and an Fmoc-protected amino group at position 2. The stereochemistry (1R,3S) is critical for its role in peptide synthesis, where it acts as a conformationally constrained building block .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDMUBZVWRSQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclopentane ring formation | Starting from cyclopentanecarboxylic acid or cyclopentene derivatives, cyclization reactions or functional group transformations are performed to yield the cyclopentane scaffold with appropriate stereochemistry. | Methods may include catalytic hydrogenation or stereoselective cyclization. |
| 2 | Amination at C-3 position | Introduction of amino group via amination reactions using ammonia or amine sources, often under controlled temperature and pH to favor desired stereochemistry. | Protecting groups may be used to prevent side reactions. |
| 3 | Fmoc protection of amino group | Reaction of the free amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or dimethylformamide at 0–25°C. | This step selectively protects the amino group, yielding the Fmoc-protected amino acid derivative. |
Reaction Conditions and Optimization
- Base selection: Triethylamine or sodium bicarbonate is commonly used to neutralize hydrochloric acid generated during Fmoc-Cl coupling.
- Solvent choice: Dichloromethane (DCM) or dimethylformamide (DMF) provide good solubility for reactants and facilitate the reaction.
- Temperature control: Low temperatures (0–10°C) reduce side reactions and racemization.
- Purification: Flash chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) is employed to isolate pure product.
Industrial Scale Considerations
- Flow microreactor technology: Enhances reaction efficiency, scalability, and reproducibility by providing precise control over reaction parameters.
- Yield and purity: Optimization of reaction times, reagent stoichiometry, and purification steps to maximize yield (>90%) and purity (>95%).
- Cost-effectiveness: Use of readily available starting materials and recyclable solvents to reduce production costs.
Data Tables Summarizing Preparation and Properties
| Parameter | Details |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 220497-67-6 |
| IUPAC Name | (1R,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid |
| Typical Purity | ≥95% (after purification) |
| Solvents for Synthesis | Dichloromethane, Dimethylformamide |
| Bases Used | Triethylamine, Sodium bicarbonate |
| Protecting Group Reagent | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
Summary Table of Preparation Steps and Key Parameters
| Step No. | Reaction Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclopentane ring synthesis | Cyclopentanecarboxylic acid derivatives, catalytic hydrogenation or cyclization | Cyclopentane scaffold with desired stereochemistry | Stereochemical control critical |
| 2 | Amination | Ammonia or amine reagents, controlled pH and temperature | Introduction of amino group at C-3 | Avoid racemization |
| 3 | Fmoc protection | Fmoc-Cl, triethylamine or sodium bicarbonate, DCM or DMF, 0–25°C | Fmoc-protected amino acid | High yield and stereochemical purity |
Analyse Chemischer Reaktionen
Fmoc Deprotection
The Fmoc group is selectively removed under mild basic conditions to expose the primary amine for subsequent coupling.
| Parameter | Details |
|---|---|
| Reagent | 20–50% piperidine in DMF |
| Time/Temperature | 10–30 minutes at room temperature |
| Mechanism | Base-induced β-elimination, forming a dibenzofulvene-piperidine adduct |
Deprotection efficiency exceeds 95% under optimized conditions, as confirmed by HPLC monitoring.
Derivatization Reactions
The carboxylic acid undergoes typical transformations for functionalization:
Esterification
| Reagents | Conditions | Product |
|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux in methanol, 2 hours | Methyl ester derivative |
| DCC/DMAP | RT in dichloromethane, 12 hours | Activated ester for further coupling |
Amidation
| Reagents | Conditions | Product |
|---|---|---|
| EDC/NHS | RT in DMF, 4 hours | Stable NHS ester intermediate |
| HATU/DIEA | 0°C to RT, 1 hour | Direct amide bond with free amines |
Stability Under Oxidative/Reductive Conditions
Limited data exists, but analogous Fmoc-amino acids show:
| Condition | Effect |
|---|---|
| Oxidation (H₂O₂) | Degradation of cyclopentane ring (observed via TLC) |
| Reduction (LiAlH₄) | Partial reduction of carbamate group; not typically employed |
Comparative Reactivity Table
Key contrasts with linear Fmoc-amino acids:
| Property | Fmoc-Cycloleucine | Linear Fmoc-Amino Acids |
|---|---|---|
| Coupling Rate | Slower (steric hindrance) | Faster |
| Racemization Risk | Lower (rigid cyclopentane) | Higher |
| Solubility in DMF | 15–20 mM | 30–50 mM |
Side Reactions and Mitigation
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. Upon removal of the Fmoc group, the free amino group can participate in further chemical reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Stereoisomers
The target compound exhibits stereochemical variations that significantly influence its biochemical interactions:
Ring Size Variations
Cyclobutane Analogs :
Substituent Modifications
Biologische Aktivität
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid, commonly referred to as Fmoc-3-aminocyclopentanecarboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.40 g/mol |
| CAS Number | 117322-30-2 |
| Purity | ≥95.0% (by HPLC) |
| Melting Point | 187 °C |
Research indicates that 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid exhibits its biological activity primarily through modulation of protein synthesis pathways. It acts as a potent inhibitor of various enzymes involved in bacterial virulence, particularly through the type III secretion system (T3SS). The T3SS is a critical virulence factor in many Gram-negative bacteria, enabling them to inject effector proteins directly into host cells.
Inhibition of Bacterial Virulence
A study highlighted the compound's ability to inhibit the secretion of carboxypeptidase G2 (CPG2), a model enzyme used to assess T3SS activity. At concentrations around 50 μM, it demonstrated approximately 50% inhibition of CPG2 secretion, indicating its potential as an antimicrobial agent targeting bacterial virulence factors .
Cytotoxicity and Selectivity
In cytotoxicity assays, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid displayed selective toxicity against certain pathogens while sparing human cells. This selectivity is crucial for developing therapeutic agents with minimal side effects on human health.
Case Studies and Research Findings
-
Study on E. coli Pathogenicity :
- A research project focused on enteropathogenic E. coli (EPEC) utilized this compound to evaluate its effects on bacterial pathogenicity. The results showed that treatment with the compound led to a significant downregulation of virulence factors in EPEC strains, suggesting its potential role in treating infections caused by these pathogens .
-
Screening Assays for Type III Secretion System :
- In another study, a screening assay was developed to quantify T3SS activity in various bacterial strains. The compound effectively inhibited T3SS-mediated secretion at concentrations that did not induce cytotoxic effects on the host cells, marking it as a promising candidate for further development in anti-infective therapies .
Q & A
Q. How is this compound applied in the synthesis of constrained peptide analogs?
- The cyclopentane ring imposes conformational rigidity, mimicking β-turns in native peptides. Example protocol:
- Couple with Fmoc-protected amino acids using SPPS on Wang resin.
- Deprotect with 20% piperidine, then cleave with TFA/TIS/H2O (95:2.5:2.5) .
- Validate secondary structures via circular dichroism (CD) spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
